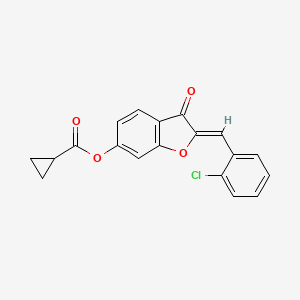

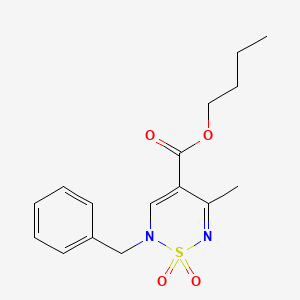

![molecular formula C19H22N2O2 B2505670 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol CAS No. 1803593-64-7](/img/structure/B2505670.png)

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers is described, which includes the formation of ether and amine linkages . These methods could potentially be adapted for the synthesis of "3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol" by altering the starting materials and reaction conditions to suit the different substitution pattern on the indole and propanol backbone.

Molecular Structure Analysis

The crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, has been determined, showing that the indole ring is essentially planar and the overall geometry is stabilized by hydrogen bonds . This information is useful for inferring the potential molecular geometry and intermolecular interactions of "this compound".

Chemical Reactions Analysis

The related compounds exhibit various biological activities, which are attributed to their interactions with biological receptors . The chemical reactivity of "this compound" could also be influenced by the presence of the indole ring and the substituted amino group, which may participate in similar biological interactions or chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can provide insights. For example, the solubility, melting point, and stability of the compound could be inferred from the known properties of the indole-containing compounds and substituted propanols . Additionally, the antimicrobial and antiradical activities of similar compounds suggest potential pharmacological applications .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Czeskis (1998) describes the synthesis of a related compound, specifically focusing on its preparation as a 5HT1A antagonist with high radiochemical purity (Czeskis, 1998).

- Walczak (2014) developed a liquid chromatography-tandem mass spectrometry method for simultaneous determination of new aminopropan-2-ol derivatives, demonstrating their potential in pharmacokinetics studies (Walczak, 2014).

- Groszek et al. (2009) synthesized and tested various derivatives for activities like antiarrhythmic, hypotensive, and adrenolytic properties, showing the diverse therapeutic potentials of these compounds (Groszek et al., 2009).

Applications in Cell Death and Disease Treatment

- Robinson et al. (2012) highlighted the potential of a derivative of this compound to induce methuosis, a novel form of nonapoptotic cell death, in cancer cells, suggesting its relevance in cancer therapy (Robinson et al., 2012).

- Guillon et al. (2011) conducted a study on indol-3-ylmethylamino derivatives, which exhibited significant antifungal activity against Candida albicans, highlighting their potential in antifungal therapies (Guillon et al., 2011).

Potential in Corrosion Inhibition

- Verma et al. (2016) explored the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic environments, demonstrating a novel industrial application of these compounds (Verma et al., 2016).

Biological Activity and Antimicrobial Potential

- Radhakrishnan et al. (2020) synthesized Schiff bases from tryptophan, exhibiting remarkable antimicrobial activity, which is significant in the development of new antimicrobial agents (Radhakrishnan et al., 2020).

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-17-8-6-14(7-9-17)11-20-16(13-22)10-15-12-21-19-5-3-2-4-18(15)19/h2-9,12,16,20-22H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHHKFZJQPSMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505604.png)

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)